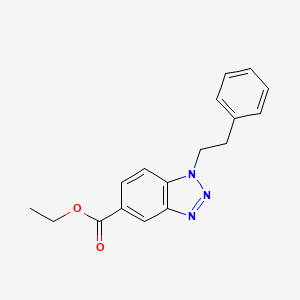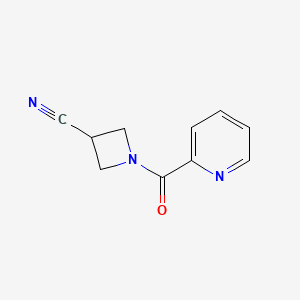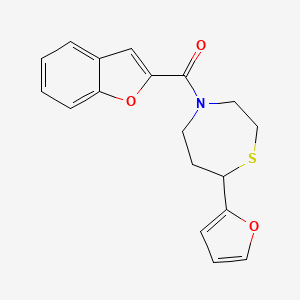
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The “ethyl” and “phenylethyl” groups suggest the presence of ethyl (C2H5) and phenylethyl (C8H9) moieties .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray single crystal diffraction . The structure likely involves a benzotriazole ring substituted with ethyl and phenylethyl groups.Chemical Reactions Analysis
Alcohols, which may be structurally similar to your compound, generally undergo reactions like dehydration and alpha cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For instance, aliphatic alcohols have a distinctive O-H stretch in the infrared spectrum, which might be relevant if the compound has alcohol groups .Applications De Recherche Scientifique
Synthesis and Crystal Structure
- The synthesis and crystal structure of similar compounds have been extensively studied, revealing insights into their molecular configurations, bonding interactions, and potential for further chemical modifications. For example, studies on ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate showed detailed crystallographic analysis, providing a basis for understanding molecular interactions and stability (Zhou et al., 2017).
Antifungal Activity
- Research on azetidinones, including derivatives of benzotriazole, has indicated moderate to good antifungal activities against certain strains, suggesting potential applications in developing antifungal agents (Toraskar et al., 2009).
Anticancer Potential
- Certain derivatives synthesized from related chemical structures have shown the ability to suppress cancer cell growth, indicating the potential for research into anticancer applications. For instance, novel pyrazol-1-yl-phenylethanol derivatives were synthesized and showed promise in suppressing lung cancer cell growth (Zheng et al., 2010).
Synthesis and Pharmacological Applications
- The chemical synthesis of related compounds, exploring different substitutions and modifications, has been a focus, aiming at understanding their pharmacological potentials. For example, N-substituted ethyl oxazolidines were synthesized from benzotriazole, opening avenues for regiospecific modifications and potential therapeutic applications (Katritzky et al., 1999).
Photochemical and Photophysical Properties
- Studies have also explored the photochemical reactions and photophysical properties of similar compounds, which could have implications for materials science and photodynamic therapy. Research on the photoarylation and photoisomerization of thiazoles highlighted their singlet-oxygen sensitization properties, suggesting applications in photo-oxidation processes (Amati et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(2-phenylethyl)benzotriazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-8-9-16-15(12-14)18-19-20(16)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFIJMZSWXDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)
![ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2631400.png)
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)


![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)
![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)

